molecular formula C11H9Cl2NO2 B054652 methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate CAS No. 113537-13-6

methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate

Cat. No.: B054652
CAS No.: 113537-13-6
M. Wt: 258.1 g/mol
InChI Key: MTSIJKBLBZIDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate typically involves the reaction of 5,6-dichloroindole with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the indole nitrogen attacks the methyl bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-indole derivatives, while reduction can produce hydro-indole derivatives .

Scientific Research Applications

Methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to bioactive indole derivatives.

    Medicine: Research has explored its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function . The exact pathways and targets depend on the specific biological context and the modifications made to the indole structure.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide
  • Indole-3-acetic acid

Uniqueness

Methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate is unique due to the presence of two chlorine atoms at the 5 and 6 positions of the indole ring. This dichlorination can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other indole derivatives .

Biological Activity

Methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indole core structure, which is known for its versatility in biological applications. The presence of chlorine atoms at the 5 and 6 positions enhances its biological activity by increasing lipophilicity and modifying receptor interactions.

The mechanism of action of this compound involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by mimicking natural substrates or binding to active sites, thereby blocking enzymatic functions.
  • Receptor Binding : Its structural similarity to bioactive indole derivatives allows it to interact with various receptors, potentially modulating their activities.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to:

  • Induce apoptosis in cancer cells.
  • Inhibit cell proliferation through modulation of signaling pathways associated with cancer growth .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies have reported:

  • Effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Potential antifungal activities against species like Aspergillus flavus .

Antiviral Effects

Some studies suggest that this compound may possess antiviral properties, although detailed mechanisms and efficacy against specific viruses require further investigation.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
BenchChem (2024)The compound was noted for its enzyme inhibition and receptor binding capabilities due to its indole structure.
MDPI (2023)Highlighted its potential as a selective inhibitor for certain kinases involved in cancer progression .
Index Copernicus (2024)Reported antimicrobial and antioxidant activities, suggesting the compound's broad spectrum of bioactivity .

Properties

IUPAC Name

methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-16-11(15)2-6-5-14-10-4-9(13)8(12)3-7(6)10/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSIJKBLBZIDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=CC(=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559757
Record name Methyl (5,6-dichloro-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113537-13-6
Record name Methyl (5,6-dichloro-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.